3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride
Description
3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride (CAS: 1353952-00-7) is a benzenesulfonamide derivative with a bromine substituent at the meta-position of the aromatic ring and a piperidin-4-ylmethylamine group linked to the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₈BrClN₂O₂S, and it has a molecular weight of 369.71 g/mol . The compound is utilized in research settings, particularly in medicinal chemistry and drug discovery, owing to the sulfonamide moiety’s prevalence in bioactive molecules.
Properties
IUPAC Name |
3-bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14-15H,4-7,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLHDCGDBKKBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNS(=O)(=O)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride typically involves the bromination of N-(piperidin-4-ylmethyl)benzenesulfonamide. The reaction conditions include the use of bromine in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Center
The electron-withdrawing sulfonamide group activates the aromatic ring for SNAr reactions. Key findings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd catalyst, boronic acid, base | Biaryl derivatives | 60-85% | |
| Ullmann-Type Coupling | Cu catalyst, aryl amines | Diarylamine sulfonamides | 45-70% |
Example reaction:
text3-Bromo-sulfonamide + ArB(OH)₂ → 3-Ar-substituted sulfonamide
The bromine atom undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives . Copper-mediated coupling with amines produces diarylamines .
Sulfonamide Functional Group Reactivity
The sulfonamide (-SO₂NH-) participates in:
A. Hydrolysis
| Conditions | Products | Notes | Source |
|---|---|---|---|
| 6M HCl, 100°C, 12h | Benzenesulfonic acid + amine | Complete decomposition | |
| NaOH (aq), reflux | Sodium sulfonate + free amine | Partial decomposition |
B. Alkylation/Acylation
The secondary amine in the sulfonamide reacts with:
Piperidine Ring Modifications
The piperidine-4-ylmethyl group undergoes:
Metabolic Transformation Pathways
In vitro studies of analogous compounds reveal:
| Pathway | Enzymatic System | Major Metabolites | CLₘᵢc (μL/min/mg) | Source |
|---|---|---|---|---|
| N-Dealkylation | CYP3A4 | Piperidine cleavage products | 26-45 | |
| Sulfonamide Hydrolysis | Hydrolases | Sulfonic acid + amine | 12-18 |
Coordination Chemistry
The sulfonamide nitrogen and piperidine amine act as ligands:
| Metal Salt | Solvent | Complex Type | Application | Source |
|---|---|---|---|---|
| Mn(CF₃SO₃)₂ | Acetonitrile | Tridentate N,N,O complexes | Catalytic alkane oxidation | |
| Pd(OAc)₂ | DMF | Square-planar complexes | Cross-coupling catalysis |
Key Stability Considerations
-
pH Sensitivity : Stable in pH 4-7; decomposes in strongly acidic/basic conditions
-
Thermal Stability : Decomposition onset at 215°C (TGA data)
-
Light Sensitivity : No significant photodegradation observed under standard storage
This compound's multifunctional reactivity makes it valuable for developing pharmaceuticals, catalysts, and functional materials. Recent advances in C-H activation methodologies suggest potential for direct functionalization of the piperidine ring .
Scientific Research Applications
3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound can be used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its biological activity, influencing processes such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Properties
The compound’s structural analogs differ in substituent positions, halogen atoms, and amine moieties. Below is a detailed comparison:
Table 1: Comparison of Structural Analogs
Impact of Structural Differences
Halogen Substituents
- Bromine vs. Fluorine’s electronegativity strengthens hydrogen bonding and reduces metabolic degradation .
- Positional Isomerism : Meta-bromo substitution (target compound) vs. para-fluoro () alters electronic distribution, affecting sulfonamide acidity (pKa) and interaction with biological targets .
Amine Group Modifications
- Piperidin-4-ylmethyl vs. The direct piperidin-4-yl attachment (BB35-0522) reduces molecular weight but may limit spatial adaptability .
- N-Methylation () : Methylation of the sulfonamide nitrogen decreases hydrogen-bonding capacity but increases lipophilicity, influencing membrane permeability .
Heterocyclic Replacements
Replacing benzene with pyridazine () introduces additional nitrogen atoms, altering solubility and π-π stacking interactions. Pyridazine’s electron-deficient nature may enhance binding to enzymes like carbonic anhydrases .
Biological Activity
3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromobenzenesulfonamide moiety. The presence of the bromine atom and the piperidine group is crucial for its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis, while the piperidine moiety may enhance membrane permeability and cellular uptake.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The introduction of the bromine atom in 3-Bromo-N-(piperidin-4-ylmethyl)benzenesulfonamide enhances its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds with similar structures show promising results against resistant strains of bacteria, suggesting that this compound may serve as a lead for developing new antibiotics .
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Analogous compounds have been shown to inhibit tumor cell proliferation, migration, and induce apoptosis through mechanisms involving the modulation of key signaling pathways such as the KEAP1-NRF2-GPX4 axis. This pathway is crucial for regulating oxidative stress responses in cancer cells, making it a viable target for therapeutic intervention .
In Vitro Studies
- Antibacterial Efficacy : A study conducted on various piperidine derivatives showed that those with electron-withdrawing groups, such as bromine, exhibited enhanced antibacterial activity. The compound was tested against multiple bacterial strains, demonstrating significant inhibition zones compared to controls .
- Antitumor Mechanisms : In vitro assays using human cancer cell lines revealed that this compound inhibited cell viability by inducing ferroptosis—a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation. The compound significantly reduced levels of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
